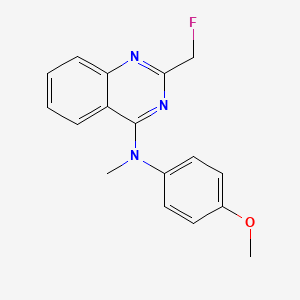
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
概要
説明
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications, particularly in the field of oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide.
Attachment of the 4-Methoxy-Phenyl Group: The 4-methoxy-phenyl group can be attached via a nucleophilic aromatic substitution reaction using appropriate aryl halides and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Investigated for its anticancer properties, particularly as an inhibitor of mutant KRAS proteins.
作用機序
The mechanism of action of 2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as mutant KRAS proteins. The compound binds to the active site of the KRAS protein, inhibiting its activity and thereby disrupting downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells harboring KRAS mutations.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Another quinazoline derivative that inhibits EGFR and is used in cancer therapy.
Uniqueness
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to the presence of the fluoromethyl and 4-methoxy-phenyl groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for therapeutic development.
特性
CAS番号 |
827030-84-2 |
|---|---|
分子式 |
C17H16FN3O |
分子量 |
297.33 g/mol |
IUPAC名 |
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16FN3O/c1-21(12-7-9-13(22-2)10-8-12)17-14-5-3-4-6-15(14)19-16(11-18)20-17/h3-10H,11H2,1-2H3 |
InChIキー |
JGEQHBFWBZGDSK-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)CF |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














